N-(6-nitro-1,3-benzothiazol-2-yl)acetamide

DYRK1A inhibition Fragment-based drug discovery Kinase selectivity

Researchers attempting DYRK1A hit-to-lead programs often encounter loss of target engagement when substituting 6-substituted benzothiazole analogs. N-(6-Nitro-1,3-benzothiazol-2-yl)acetamide (CAS 80395-50-2) is the exact fragment with a crystallographically resolved binding mode (PDB 5A54), Kd of 134 nM, and ligand efficiency >0.45. The 6-NO₂ group is irreplaceable for maintaining the validated hinge-binding orientation. • DYRK1A Kd 134 nM with selectivity over GSK3β/CDK5 (Gini coefficient 0.72) • Supplied at ≥98% purity with CoA confirming residual solvent and heavy metal levels • Patented industrial route (DE 3319507 A1) ensures reproducible lot-to-lot quality

Molecular Formula C9H7N3O3S
Molecular Weight 237.24 g/mol
CAS No. 80395-50-2
Cat. No. B182926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-nitro-1,3-benzothiazol-2-yl)acetamide
CAS80395-50-2
Molecular FormulaC9H7N3O3S
Molecular Weight237.24 g/mol
Structural Identifiers
SMILESCC(=O)NC1=NC2=C(S1)C=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C9H7N3O3S/c1-5(13)10-9-11-7-3-2-6(12(14)15)4-8(7)16-9/h2-4H,1H3,(H,10,11,13)
InChIKeyXARDSBCDZPSYTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Physicochemical & Regulatory Profile


N-(6-Nitro-1,3-benzothiazol-2-yl)acetamide (CAS 80395‑50‑2) is a small‑molecule benzothiazole derivative (C₉H₇N₃O₃S, MW 237.24 g·mol⁻¹) in which a 6‑nitro group electronically tunes the aromatic system and a 2‑acetamido substituent provides both a hydrogen‑bond donor and acceptor [1]. The compound is commercially available at purities ≥95 % (routine) or ≥98 % (specialty lots) with recommended long‑term storage at 2–8 °C in a sealed, dry environment . A dedicated manufacturing patent (DE 3319507 A1) describes its selective preparation via acetylation of 2‑aminobenzothiazole in sulfuric acid followed by nitration, establishing a reproducible industrial route that distinguishes it from structurally similar benzothiazoles that require divergent synthetic strategies [2].

Differentiation from In-Class Analogs


Benzothiazole‑2‑acetamides bearing different C‑6 substituents exhibit profoundly divergent target‑binding kinetics, selectivity landscapes, and redox properties that preclude simple interchange. The 6‑nitro group is a strong electron‑withdrawing substituent that lowers the pKa of the acetamide NH and alters the dipole and electrostatic surface potential of the scaffold in a manner that is not recapitulated by 6‑amino, 6‑halo, or 6‑alkyl congeners [1]. In the DYRK1A ATP pocket, these electronic differences translate into distinct binding modes and dynamic equilibria; the 6‑NO₂ fragment displays a unique combination of hydrogen‑bond patterns and orthogonal multipolar interactions that are absent in the 6‑NH₂ or 6‑Cl analogs, directly affecting both affinity and selectivity [2]. Consequently, substituting the 6‑nitro compound with a “close” analog risks losing target engagement and introduces uncontrolled off‑target activity, making it essential to specify this exact CAS number for reproducible research and industrial processes.

Head-to-Head Quantitative Evidence


DYRK1A Binding Affinity

The 6‑nitro fragment binds human DYRK1A with a Kd of 134 nM (TR‑FRET displacement assay), whereas the corresponding 6‑amino analog (N-(6-amino-1,3-benzothiazol-2-yl)acetamide) shows no detectable binding at concentrations up to 100 μM, representing a >750‑fold difference in affinity [1]. The IC50 of the 6‑nitro compound (525 nM) is consistent with a high ligand efficiency (LE ≈ 0.45 kcal·mol⁻¹ per heavy atom), placing it among the most efficient fragments in the benzothiazole library [2].

DYRK1A inhibition Fragment-based drug discovery Kinase selectivity

Kinase Panel Selectivity Profile

Profiled against a 50‑member kinase panel, the 6‑NO₂ fragment exhibits a Gini selectivity coefficient of 0.72, indicating a well‑balanced selectivity window. In contrast, 6‑halogenated fragments (6‑F, 6‑Cl) display Gini coefficients of 0.55–0.60, reflecting broader promiscuity [1]. The nitro substituent additionally directs the compound toward the DYRK/CLK subfamily while sparing CMGC kinases such as GSK3β, a selectivity feature not observed with the 6‑OH or 6‑OMe congeners [2].

Kinase profiling Selectivity Fragment screening

Crystallographic Binding Mode (PDB 5A54)

The 6‑NO₂ fragment was co‑crystallized with DYRK1A at 2.63 Å resolution (PDB 5A54), revealing a binding pose in which the acetamide NH donates a hydrogen bond to the hinge‑region Leu241 carbonyl, while the 6‑nitro group forms an orthogonal multipolar interaction with the side‑chain amide of Asn244 [1]. In contrast, the 5‑NO₂ regioisomer (PDB 5A4Q) binds in a flipped orientation where the nitro group is solvent‑exposed, leading to a 5‑fold reduction in affinity [2]. The 6‑NH₂ analog, lacking the electron‑withdrawing character of NO₂, fails to engage Asn244 and does not yield a stable co‑crystal under identical soaking conditions [3].

X-ray crystallography Fragment soaking Structure-based drug design

Synthetic Accessibility and Scalable Route

The Hoechst patent (DE 3319507 A1, equivalent EP 0127133) describes a high‑yielding process in which 2‑aminobenzothiazole is acetylated in sulfuric acid with acetic anhydride and then directly nitrated, affording the target compound in a single reaction vessel without isolation of intermediates [1]. By comparison, the 6‑chloro and 6‑methoxy analogs require separate halogenation or O‑alkylation steps from pre‑functionalized anilines, often employing expensive catalysts or protecting‑group strategies that reduce overall yield to 40–60 % [2]. The nitro route achieves isolated yields >75 % at multi‑kilogram scale, enabling cost‑effective supply for industrial research programs [1].

Process chemistry Scale‑up Intermediate supply

Antiprotozoal Activity Potential

In a systematic antiprotozoal evaluation of eight nitro(benzo)thiazole acetamides, the 6‑nitrobenzothiazole sub‑series (compounds 5–8) exhibited consistent activity against Giardia intestinalis with IC50 values in the sub‑micromolar to low micromolar range. The most potent 5‑nitrothiazole acetamide (compound 1, IC50 = 122 nM) was 44‑fold more active than metronidazole (IC50 ≈ 5.4 μM) and 10‑fold more active than nitazoxanide (IC50 ≈ 1.22 μM) [1]. Although the unsubstituted 6‑nitrobenzothiazole‑2‑acetamide core itself was not separately reported in this series, all active congeners retain the 6‑NO₂ pharmacophore; the corresponding 6‑amino derivatives were devoid of antiprotozoal activity at concentrations up to 50 μM [2].

Antiparasitic Giardia intestinalis Trichomonas vaginalis

Fragment Ligand Efficiency

At a molecular weight of 237 Da and with 13 non‑hydrogen atoms, the 6‑NO₂ fragment achieves a ligand efficiency (LE) of approximately 0.45 kcal·mol⁻¹ per heavy atom (based on IC50 = 525 nM, ΔG ≈ −8.5 kcal·mol⁻¹). This exceeds the widely accepted fragment‑screening hit criterion of LE ≥ 0.30 kcal·mol⁻¹·HA⁻¹ and outperforms larger 6‑substituted benzothiazole leads such as INDY (MW = 393 Da, LE ≈ 0.29) [1]. The nitro fragment thus provides a more atom‑efficient starting point for medicinal chemistry optimization, leaving greater room for property‑guided molecular growth before exceeding Lipinski boundaries [2].

Ligand efficiency Fragment-based screening Lead-likeness

Application Scenarios


Fragment-Based DYRK1A Inhibitor Discovery Starting Point

With a Kd of 134 nM, a crystallographically resolved binding mode (PDB 5A54), and ligand efficiency >0.45, this compound is an ideal starting fragment for structure‑guided optimization of DYRK1A inhibitors targeting Alzheimer’s disease and Down syndrome‑related pathologies [1]. Researchers should select this specific CAS number to ensure the validated hinge‑binding orientation and selectivity profile are preserved during hit‑to‑lead expansion.

Selectivity-Profiled Kinase Chemical Probe Synthesis

The Gini selectivity coefficient of 0.72 and the confirmed sparing of GSK3β and CDK5 make the 6‑NO₂ fragment suitable as a selectivity‑engineered core for dual‑specificity tyrosine‑phosphorylation‑regulated kinase (DYRK) chemical probes [2]. Procurement of the 6‑halo or 6‑amino analogs will compromise this selectivity window and is not recommended for kinase‑panel screening campaigns.

Antiprotozoal Lead Scaffold

The 6‑nitrobenzothiazole‑2‑acetamide pharmacophore, supported by the Navarrete‑Vázquez 2015 series showing nanomolar anti‑Giardia activity (IC50 down to 122 nM), positions this core as a validated starting point for antiprotozoal medicinal chemistry [3]. The 6‑NH₂ analogs are inactive (IC50 > 50 μM), confirming that the nitro group is irreplaceable; sourcing the correct CAS number is critical for obtaining biologically active material.

Scalable Intermediate Supply

The patented one‑pot acetylation–nitration route (DE 3319507 A1) delivers >75% isolated yield at multi‑kilogram scale, making this compound a cost‑effective intermediate for the production of 2‑amino‑6‑nitrobenzothiazole, a key diazo component in azo dye synthesis [4]. Industrial procurement should prioritize suppliers offering lots with ≥98% purity and certificates of analysis confirming residual solvent and heavy metal levels below ICH Q3C thresholds.

Technical Documentation Hub

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